biosynthesis pathways of nonanedioate in plant models
biosynthesis pathways of nonanedioate in plant models
The Nonanedioate (Azelaic Acid) Biosynthesis and Signaling Axis in Plant Models: A Mechanistic Guide for Drug Development and Agricultural Biotechnology
Executive Summary
Nonanedioate, the conjugate base of azelaic acid (AzA), is a 9-carbon (C9) dicarboxylic acid that has garnered significant attention in both dermatological drug development and agricultural biotechnology. In plant models such as Arabidopsis thaliana, AzA functions as a critical mobile infochemical that primes Systemic Acquired Resistance (SAR)—a whole-plant immune response. As a Senior Application Scientist, I have structured this technical guide to deconstruct the nonanedioate biosynthesis pathway, elucidate its downstream signaling cascade, and provide field-proven, self-validating analytical protocols for its quantification.
The Biochemical Paradigm: Origin of Nonanedioate in Arabidopsis
Historically, the biosynthesis of oxylipins in plants was presumed to be strictly governed by enzymatic pathways, specifically via lipoxygenases (LOXs). However, rigorous lipidomic profiling has shifted this paradigm. Current consensus indicates that nonanedioate is primarily generated in the plastid envelope through a free-radical catalyzed, non-enzymatic fragmentation of galactolipids[1].
During a pathogen attack (e.g., Pseudomonas syringae infection), a localized reactive oxygen species (ROS) burst occurs. Singlet oxygen ( 1O2 ) attacks C18 unsaturated fatty acids (oleic, linoleic, and linolenic acids) esterified to plastid galactolipids. Because these fatty acids possess a double bond at the C9 position, their peroxidation and subsequent cleavage specifically yield C9 derivatives[2].
The Biosynthetic Cascade
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Lipid Peroxidation (LPO): ROS catalyzes the peroxidation of C18 galactolipids, yielding 9-hydroperoxy octadecadienoic acid (9-HPOD).
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Fragmentation: 9-HPOD is cleaved into 9-oxo nonanoic acid (9-ONA), a highly reactive aldehyde intermediate.
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Oxidation: 9-ONA is oxidized to form the stable dicarboxylic acid, nonanedioate (AzA). Notably, exogenous application of 9-ONA induces SAR at a 4-fold lower concentration than AzA, suggesting it is the highly potent, immediate precursor in this pathway[3].
Fig 1. Free-radical catalyzed biosynthesis of nonanedioate from plastid galactolipids.
The Systemic Acquired Resistance (SAR) Signaling Network
Nonanedioate does not act as a direct antimicrobial agent in systemic tissues; rather, it acts as a priming agent . Once synthesized in the plastid, AzA must be mobilized to distal, uninfected tissues to prepare them for secondary infections.
Mobilization and the AZI1/DIR1 Complex
Because AzA is highly polar, its transport requires facilitation. It binds to and induces the expression of AZI1 (Azelaic Acid Induced 1) , a lipid transfer protein (LTP)[4]. AZI1 forms a complex with another LTP, DIR1, enabling the symplastic transport of AzA through plasmodesmata and the phloem vasculature.
Signal Amplification via G3P and Salicylic Acid
Upon reaching distal leaves, the AzA-AZI1 complex triggers the accumulation of Glycerol-3-Phosphate (G3P). G3P acts in a positive feedback loop to stabilize AZI1 and DIR1 transcripts. Ultimately, this network primes the de novo biosynthesis of Salicylic Acid (SA). When a secondary pathogen attacks, the primed tissue mounts a faster, more robust SA-dependent defense response[5].
Fig 2. Nonanedioate-mediated systemic acquired resistance (SAR) signaling network.
Quantitative Data Presentation
To contextualize the biochemical shifts during SAR induction, the following table summarizes the relative fold-changes of key metabolites in Arabidopsis wild-type (Col-0) versus eds1 mutant models (which are deficient in SAR signal generation) at 48 hours post-inoculation with P. syringae[3].
| Metabolite / Biomarker | Wild-Type (Col-0) Fold Change (Infected vs Mock) | eds1 Mutant Fold Change (Infected vs Mock) | Biological Implication |
| 9-HPOD | + 5.2x | + 1.1x | EDS1 is required for upstream lipid peroxidation amplification. |
| 9-ONA | + 8.4x | + 1.3x | Deficient fragmentation in mutants prevents SAR priming. |
| Nonanedioate (AzA) | + 6.7x | + 1.2x | AzA accumulation is strictly dependent on the EDS1-regulated LPO pathway. |
| Salicylic Acid (SA) | + 12.5x (Primed) | + 2.0x (Basal) | Successful AzA translocation primes massive SA bursts upon secondary infection. |
Experimental Workflows: Self-Validating LC-MS/MS Protocol
To accurately map the nonanedioate pathway, researchers must overcome the rapid turnover of lipid intermediates and severe matrix effects inherent to plant tissues. The following protocol outlines a self-validating methodology for the extraction and quantification of AzA and 9-ONA.
Phase 1: Tissue Harvesting and Quenching
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Step 1: Inoculate lower leaves of 4-week-old Arabidopsis with P. syringae (OD600 = 0.005). Maintain a parallel mock-inoculated cohort (10 mM MgCl2) to establish a baseline.
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Step 2: At 48 hours post-infection, harvest the distal (uninfected systemic) leaves.
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Step 3: Immediately flash-freeze the tissue in liquid nitrogen.
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Causality & Validation: Plant lipases and oxidases act within seconds of mechanical wounding. Flash-freezing quenches all enzymatic activity, ensuring the detected AzA pool represents in vivo biological accumulation rather than extraction-induced artifacts. The mock cohort validates that metabolite spikes are pathogen-induced, not stress-induced from handling.
Phase 2: Extraction and Solid Phase Extraction (SPE)
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Step 1: Homogenize 100 mg of frozen tissue using a bead beater.
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Step 2: Spike the homogenate with 50 ng of Deuterated Azelaic Acid (AzA-d4) as an internal standard.
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Step 3: Extract with 1 mL of Methanol:Water (80:20, v/v) containing 0.1% formic acid. Vortex for 10 mins at 4°C, then centrifuge at 14,000 x g.
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Step 4: Pass the supernatant through an Oasis HLB SPE cartridge pre-conditioned with methanol. Elute with 100% methanol.
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Causality & Validation: The AzA-d4 spike-in is the cornerstone of self-validation. Because AzA-d4 behaves chemically identically to endogenous AzA but has a different mass (+4 Da), it allows us to calculate exact extraction recovery rates and correct for ion suppression during mass spectrometry. SPE is critical because it removes highly hydrophobic structural lipids (like intact galactolipids) that would otherwise foul the LC column and suppress the ionization of the polar dicarboxylic acids.
Phase 3: LC-MS/MS Quantification
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Step 1: Inject 5 µL of the SPE eluate onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.
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Step 2: Operate in Negative Electrospray Ionization (ESI-) mode.
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Step 3: Monitor Multiple Reaction Monitoring (MRM) transitions:
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Endogenous AzA: m/z 187.1 → 125.1
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Internal Standard AzA-d4: m/z 191.1 → 129.1
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9-ONA: m/z 171.1 → 127.1
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Causality & Validation: ESI- is chosen because dicarboxylic acids readily lose a proton to form [M−H]− anions. The specific MRM transitions ensure that we are isolating the exact molecular structure of nonanedioate, filtering out any isobaric background noise from the complex plant matrix.
Implications for Drug Development
Understanding the endogenous biosynthesis of nonanedioate in plant models offers two distinct advantages for pharmaceutical scientists:
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Biomanufacturing: Current industrial synthesis of azelaic acid relies on the ozonolysis of oleic acid, a hazardous and energy-intensive process. By mapping the plant's free-radical catalyzed fragmentation pathway, synthetic biologists can engineer microbial cell factories (e.g., E. coli or yeast) expressing specific LTPs and controlled ROS-generating systems to sustainably bio-manufacture nonanedioate.
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Novel Antimicrobial Priming: AzA's role as an immune-priming agent in plants is inspiring research into analogous pathways in human innate immunity. While currently used topically for rosacea and acne due to its direct bacteriostatic effects, its potential to prime localized epithelial immune responses via lipid signaling cascades is a frontier in dermatological pharmacology[6].
References
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Zoeller, M., Stingl, N., Krischke, M., Fekete, A., Waller, F., Mueller, M. J., & Gaupels, F. (2012). Lipid Profiling of the Arabidopsis Hypersensitive Response Reveals Specific Lipid Peroxidation and Fragmentation Processes: Biogenesis of Pimelic and Azelaic Acid. Plant Physiology, 160(1), 365–378. URL:[Link]
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Wittek, F., Hoffmann, T., Kanawati, B., et al. (2014). Arabidopsis ENHANCED DISEASE SUSCEPTIBILITY1 promotes systemic acquired resistance via azelaic acid and its precursor 9-oxo nonanoic acid. Journal of Experimental Botany, 65(20), 5919–5931. URL:[Link]
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Yu, K., Soares, J. M., Mandal, M. K., et al. (2013). A feedback regulatory loop between G3P and lipid transfer proteins DIR1 and AZI1 mediates azelaic-acid-induced systemic immunity. Cell Reports, 3(4), 1266-1278. URL:[Link]
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Shibl, A. A., et al. (2024). Molecular mechanisms of microbiome modulation by the eukaryotic secondary metabolite azelaic acid. eLife, 12:RP88525. URL:[Link]
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Reddy, Y. N. P., & Oelmüller, R. (2024). Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation. Journal of Plant Interactions. URL:[Link]
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